molecular formula C22H22N4O4S B2963882 4-(morpholine-4-sulfonyl)-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide CAS No. 2319894-97-6

4-(morpholine-4-sulfonyl)-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide

Cat. No.: B2963882
CAS No.: 2319894-97-6
M. Wt: 438.5
InChI Key: LARNHEXNAVXNAB-UHFFFAOYSA-N
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Description

4-(morpholine-4-sulfonyl)-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring, a sulfonyl group, and a benzamide moiety. Its chemical properties make it a valuable candidate for various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholine-4-sulfonyl)-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of morpholine with sulfonyl chloride to form morpholine-4-sulfonyl chloride . This intermediate is then reacted with 6-phenylpyrimidin-4-ylmethylamine to form the desired compound under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(morpholine-4-sulfonyl)-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(morpholine-4-sulfonyl)-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(morpholine-4-sulfonyl)-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to altered cell signaling and growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(morpholine-4-sulfonyl)-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide stands out due to its unique combination of functional groups, which confer specific chemical properties and biological activities

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c27-22(23-15-19-14-21(25-16-24-19)17-4-2-1-3-5-17)18-6-8-20(9-7-18)31(28,29)26-10-12-30-13-11-26/h1-9,14,16H,10-13,15H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARNHEXNAVXNAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC(=NC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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